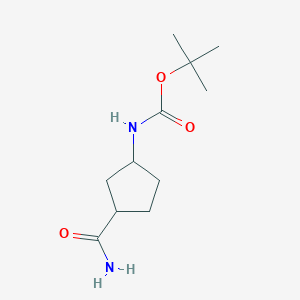

Tert-butyl N-(3-carbamoylcyclopentyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(3-carbamoylcyclopentyl)carbamate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . It is often used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

The synthesis of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Análisis De Reacciones Químicas

Tert-butyl N-(3-carbamoylcyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl N-(3-carbamoylcyclopentyl)carbamate has been explored for its potential therapeutic effects, particularly in neuroprotection and anti-cancer activities.

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit protective effects against neurodegenerative conditions. For instance, studies have shown that related carbamate derivatives can inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. In vitro assays demonstrated that such compounds could reduce oxidative stress markers in astrocytes exposed to amyloid beta peptides .

Case Study: In Vivo Models

In animal models, the administration of this compound demonstrated a moderate protective effect against cognitive decline induced by scopolamine, a drug that induces memory impairment. The results indicated a reduction in inflammatory markers and improved cell viability in treated groups compared to controls .

Material Science

The compound's properties make it suitable for use in the synthesis of advanced materials. Its ability to form stable carbamate linkages is leveraged in the development of polymers and other materials.

Polymer Synthesis

This compound can serve as a monomer or crosslinking agent in polymer chemistry. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, making it valuable for applications in coatings and adhesives .

Analytical Chemistry

In analytical applications, this compound is utilized as a derivatizing agent in mass spectrometry and chromatography.

Mass Spectrometry Applications

The compound has been employed in the preparation of isobaric mixtures for post-column infusion experiments during mass spectrometric analysis. This application enhances the sensitivity and accuracy of detecting low-abundance analytes .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Neuroprotection | Reduces oxidative stress; protects against amyloid beta toxicity |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |

| Analytical Chemistry | Mass spectrometry | Improves sensitivity and accuracy in detection |

Mecanismo De Acción

The mechanism of action of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Tert-butyl N-(3-carbamoylcyclopentyl)carbamate can be compared with other similar compounds such as:

Tert-butyl carbamate: A simpler carbamate with similar protective group properties.

Benzyl carbamate: Another carbamate used in organic synthesis with different reactivity and applications.

Phenyl carbamate: Known for its use in various chemical reactions and as a protective group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.

Actividad Biológica

Tert-butyl N-(3-carbamoylcyclopentyl)carbamate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and applications based on diverse scientific literature.

- Molecular Formula : C11H20N2O3

- Molecular Weight : 228.29 g/mol

- IUPAC Name : this compound

The compound is synthesized through a reaction involving di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate that undergoes Curtius rearrangement. This method highlights the compound's complex synthesis pathway, which is crucial for understanding its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may modulate enzyme activity or receptor interactions, potentially influencing various biological pathways. Understanding these mechanisms is essential for elucidating its pharmacological potential.

Pharmacological Potential

This compound has been studied for various pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, suggesting applications in treating inflammatory diseases.

- Neuroprotective Effects : Research indicates possible neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Data Table of Biological Activities

Case Studies

- Antitumor Efficacy Study : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to control groups. The mechanism was linked to apoptosis induction via caspase activation.

- Inflammation Model : In vivo studies using murine models of inflammation showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a pathway through which it exerts anti-inflammatory effects.

- Neuroprotection Research : A recent investigation into neuroprotective properties revealed that the compound could mitigate oxidative stress-induced neuronal damage, highlighting its potential role in therapeutic strategies for neurodegenerative disorders.

Propiedades

IUPAC Name |

tert-butyl N-(3-carbamoylcyclopentyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-7(6-8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZMUABLLOLBIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.